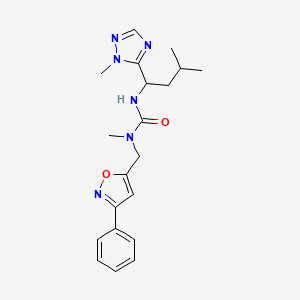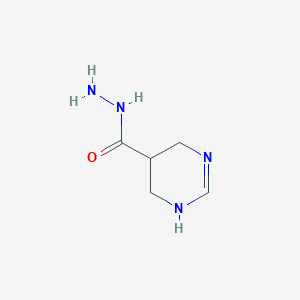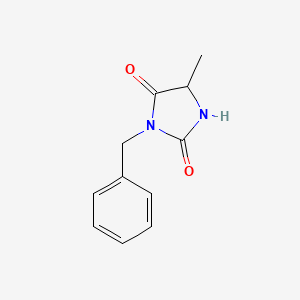
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of hydrazine and tetramethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a radical scavenger and antioxidant.
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of various derivatives, including the hydrazinyl compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with different functional groups and applications.
Each of these compounds has unique properties and applications, making 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride distinct in its specific uses and chemical behavior.
Propiedades
Fórmula molecular |
C9H23Cl2N3 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H21N3.2ClH/c1-8(2)5-7(11-10)6-9(3,4)12-8;;/h7,11-12H,5-6,10H2,1-4H3;2*1H |
Clave InChI |
OXBJTQGCYYABIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




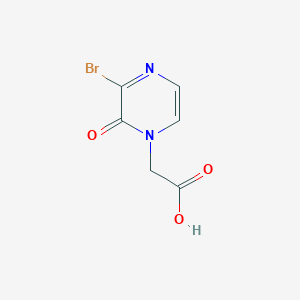

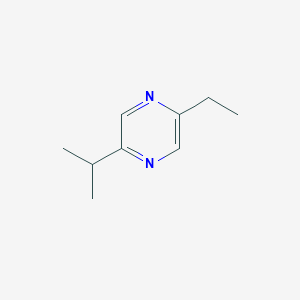
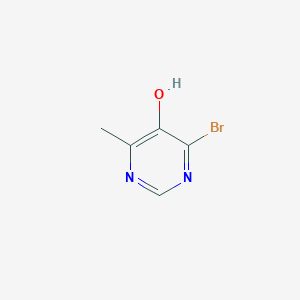
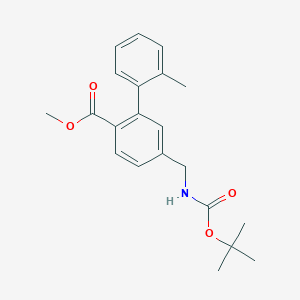
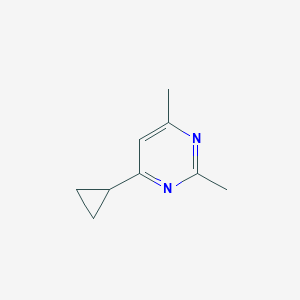
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

